molecular formula C11H15NO B3081009 1-(4-Ethoxyphenyl)cyclopropan-1-amine CAS No. 1094341-22-6

1-(4-Ethoxyphenyl)cyclopropan-1-amine

Cat. No.: B3081009
CAS No.: 1094341-22-6
M. Wt: 177.24
InChI Key: XPDMRBWFUVKURU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)cyclopropan-1-amine (CAS: 1820580-55-9) is a cyclopropane-based amine derivative featuring a para-ethoxy-substituted phenyl ring. Its molecular formula is C₁₁H₁₆ClNO (as the hydrochloride salt) with a molecular weight of 213.70 g/mol . This compound is structurally related to several phenylcyclopropylamine derivatives, which are of interest in medicinal chemistry due to their conformational rigidity and ability to modulate neurotransmitter systems .

Properties

IUPAC Name

1-(4-ethoxyphenyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-10-5-3-9(4-6-10)11(12)7-8-11/h3-6H,2,7-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDMRBWFUVKURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenyl)cyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles, such as acyl chlorides, to form amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Amides, sulfonamides.

Scientific Research Applications

1-(4-Ethoxyphenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(4-Ethoxyphenyl)cyclopropan-1-amine with its analogs:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound –OCH₂CH₃ C₁₁H₁₆ClNO 213.70 Hydrochloride salt; potential CNS activity
1-(4-Methoxyphenyl)cyclopropan-1-amine –OCH₃ C₁₀H₁₄ClNO 199.68 Smaller substituent; higher solubility in polar solvents
1-(4-Chlorophenyl)cyclopropan-1-amine –Cl C₉H₉ClN 154.63 Electron-withdrawing group; increased metabolic stability
1-(4-Bromophenyl)cyclopropan-1-amine –Br C₉H₉BrN 199.08 Larger halogen; potential radiopharmaceutical applications
2-(4-Chlorophenyl)cyclopropan-1-amine –Cl (ortho) C₉H₁₀ClN 167.64 Ortho-substitution; steric hindrance alters receptor binding
1-(4-Fluorophenyl)cyclopropan-1-amine –F C₉H₉FN 137.14 (base) Small electronegative group; used in LC-MS-tagged intermediates

Key Observations :

  • Electron-donating groups (e.g., –OCH₃, –OCH₂CH₃) enhance the basicity of the amine group compared to electron-withdrawing halogens (–Cl, –Br). This impacts solubility and bioavailability .
  • Substituent position : Ortho-substituted derivatives (e.g., 2-(4-Chlorophenyl)) introduce steric effects that may hinder interactions with flat binding pockets in biological targets .

Biological Activity

1-(4-Ethoxyphenyl)cyclopropan-1-amine, a synthetic organic compound, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Formula : C10_{10}H14_{14}ClN
  • Molecular Weight : 199.68 g/mol
  • Appearance : White to off-white powder
  • Solubility : Soluble in water (as hydrochloride salt)

This compound's structure features a cyclopropane ring, which is known for its unique reactivity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research suggests that this compound may act as an agonist or antagonist at certain receptors, modulating various cellular signaling pathways. It may also influence enzyme activity involved in metabolic processes.

Potential Targets:

  • Receptors : Could interact with neurotransmitter receptors, influencing neurological functions.
  • Enzymes : May inhibit or activate enzymes critical for metabolic pathways.

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. It has been suggested that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing cyclopropane rings have shown promise in inhibiting cancer cell proliferation .

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents indicate potential benefits in treating neurological disorders. Research on related compounds suggests that they may protect against neuronal damage and promote neuronal survival under stress conditions .

Study 1: Anticancer Properties

A study investigating the effects of cyclopropane derivatives on cancer cells found that certain analogs demonstrated significant cytotoxicity against breast and colon cancer cell lines. The study highlighted the importance of substituent groups in enhancing biological activity, suggesting that modifications to the ethoxy group could improve efficacy .

Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of cyclopropane-containing compounds. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, potentially through modulation of intracellular calcium levels and activation of survival pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
1-(4-Methoxyphenyl)cyclopropan-1-amineMethoxy group instead of ethoxyAnticancer activity; affects different receptors
1-(4-Chlorophenyl)cyclopropan-1-amineChlorine substituentEnhanced stability; varied receptor interactions
1-(4-Fluorophenyl)cyclopropan-1-amineFluorine substituentImproved binding affinity to certain biological targets

This table illustrates how slight modifications in substituents can lead to significant changes in biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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